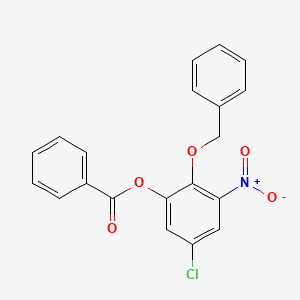

2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate

Beschreibung

2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate is a substituted benzoate ester characterized by a benzyloxy group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the 3-position of the phenyl ring. The compound (CAS: 1096354-40-3) has been utilized in specialized chemical syntheses, though it is currently listed as discontinued by suppliers such as CymitQuimica, with a purity of 98% reported in prior listings . Its molecular structure combines electron-withdrawing (nitro, chloro) and bulky (benzyloxy) substituents, which likely influence its reactivity, stability, and applications in organic synthesis.

Eigenschaften

IUPAC Name |

(5-chloro-3-nitro-2-phenylmethoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO5/c21-16-11-17(22(24)25)19(26-13-14-7-3-1-4-8-14)18(12-16)27-20(23)15-9-5-2-6-10-15/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIUWTKZBFJJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2OC(=O)C3=CC=CC=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677773 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891497-54-4 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like epidermal growth factor receptor tyrosine kinase (egfr-tk) which plays a crucial role in cell proliferation and survival.

Mode of Action

Based on its structural similarity to other benzylic compounds, it can be inferred that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation.

Biochemical Pathways

Similar compounds have been known to affect pathways involving the formation of oximes and hydrazones. These reactions involve the interaction of aldehydes and ketones with hydroxylamine to form oximes or hydrazine to form hydrazones.

Pharmacokinetics

Similar compounds have been known to undergo reactions such as oxidation and reduction.

Biologische Aktivität

Overview

2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex aromatic structure characterized by a benzyloxy group, a chloro substituent, and a nitro group attached to a phenyl benzoate moiety. Its chemical formula is C₁₈H₁₅ClN₂O₄, and it has a molecular weight of 348.78 g/mol. The presence of electron-withdrawing groups (such as chlorine and nitro) enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may target kinases that play crucial roles in cell signaling and proliferation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes.

Antimicrobial Activity

Recent research has demonstrated that this compound possesses significant antimicrobial activity. In vitro studies reveal that it effectively inhibits the growth of several pathogenic bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antitumor Potential

In addition to its antimicrobial properties, there is emerging evidence supporting the antitumor potential of this compound. A study conducted on various cancer cell lines indicated that the compound induces apoptosis through the following mechanisms:

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy and reducing required dosages. -

Case Study on Antitumor Activity :

In vitro experiments on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Further analysis indicated activation of caspase pathways, confirming its role as an apoptosis inducer.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms through which this compound exerts its biological effects:

- Biochemical Pathways : The compound has been shown to modulate key signaling pathways involved in inflammation and cancer progression.

- Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, making it a promising candidate for further development.

Wissenschaftliche Forschungsanwendungen

Overview

2-(Benzyloxy)-5-chloro-3-nitrophenyl benzoate (CAS No. 891497-54-4) is a synthetic compound with significant potential in various scientific research applications, particularly in medicinal chemistry and biochemistry. Its unique molecular structure, characterized by a benzyloxy group, a chloro substituent, and a nitro group, enhances its reactivity and biological activity. This article explores its applications in detail, supported by case studies and data tables.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests its potential as a lead compound for developing new antimicrobial agents targeting resistant strains.

Antitumor Potential

Emerging evidence supports the antitumor activity of this compound. In vitro studies on cancer cell lines have shown that it induces apoptosis through various mechanisms:

- Cell Cycle Arrest : The compound causes G2/M phase arrest, inhibiting cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and cell death.

A notable study indicated an IC50 value of 15 µM against human breast cancer cells, highlighting its potential for therapeutic applications.

Enzyme Inhibition

The compound may inhibit critical kinases involved in cell signaling and proliferation. This inhibition can disrupt pathways associated with cancer progression and inflammation, making it a candidate for further exploration in targeted therapies.

Case Study on Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a synergistic effect when combined with conventional antibiotics, enhancing their efficacy and reducing required dosages.

Case Study on Antitumor Activity

In vitro experiments on human breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Further analysis confirmed the activation of caspase pathways, indicating its role as an apoptosis inducer.

Research Findings

Recent investigations have focused on elucidating the mechanisms through which this compound exerts its biological effects:

- Biochemical Pathways : It modulates key signaling pathways involved in inflammation and cancer progression.

- Safety Profile : Toxicological assessments indicate low toxicity at therapeutic doses in animal models, supporting its candidacy for further development.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups: The nitro and chloro substituents in this compound contrast sharply with the dimethylamino group in ethyl 4-(dimethylamino) benzoate. While the former reduces electrophilic aromatic substitution rates, the latter enhances reactivity in polymerization .

- This contrasts with smaller substituents like methyl or ethyl groups in simpler benzoates .

- Applications : Discontinuation of this compound may reflect niche applications or challenges in synthesis, whereas phenyl and methyl benzoates remain industrially relevant .

Vorbereitungsmethoden

Synthesis of the Benzyloxy Intermediate

A common approach to introduce the benzyloxy group involves the reaction of benzyl chloride with a hydroxy-substituted aromatic compound under basic conditions. For example, methyl 4-hydroxybenzoate can be reacted with benzyl chloride in the presence of potassium carbonate as a base catalyst in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Ultrasonication can be applied to enhance reaction rates and yields.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Benzyl chloride + methyl 4-hydroxybenzoate, K2CO3, DMF, ultrasonication, 4 h | Formation of methyl 4-(benzyloxy)benzoate intermediate | Good yield (typically >70%) |

This method was reported to give good yields with the use of DMF as solvent and potassium carbonate as catalyst, aided by ultrasound irradiation which improves mixing and reaction kinetics.

Introduction of Chloro and Nitro Groups

The chloro and nitro substituents can be introduced either by starting from a suitably substituted aromatic precursor or by electrophilic aromatic substitution reactions post benzyloxy substitution. For example:

- Chlorination can be achieved using reagents such as thionyl chloride or chlorine gas under controlled conditions.

- Nitration typically involves treatment with a mixture of nitric acid and sulfuric acid at low temperatures to avoid over-nitration or decomposition.

The positioning of the chloro and nitro groups (5-chloro and 3-nitro) on the phenyl ring is critical and often requires regioselective control, which can be achieved by starting from appropriately substituted phenols or by directed ortho/para substitution strategies.

Esterification to Form the Benzoate

The final esterification step involves reacting the substituted phenol with benzoic acid derivatives. Common methods include:

- Acid chloride method : Reacting the phenol with benzoyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane or DMF.

- Direct esterification : Using benzoic acid with coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) under mild conditions.

For example, triethylamine acts as a catalyst and acid scavenger in the reaction of the phenol with benzoyl chloride, producing the ester with good yields.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 2 | Substituted phenol + benzoyl chloride + triethylamine, DMF, reflux or room temp | Formation of this compound | Moderate to good (60-85%) |

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Research shows that solvents like DMF are preferred for both substitution and esterification steps due to their polarity and ability to dissolve reactants and catalysts effectively. Triethylamine is an effective catalyst for esterification, providing better yields compared to reactions without catalysts.

Temperature and Time

Reflux conditions or moderate heating (around 70°C) are often used to drive esterification reactions to completion. Ultrasonication can reduce reaction times and improve yields in substitution steps.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Benzyloxy substitution | Benzyl chloride + hydroxybenzoate + K2CO3 | DMF | K2CO3 | RT | 4 | >70 | Ultrasonication improves yield |

| Chlorination | Chlorinating agent (e.g., SOCl2 or Cl2) | Appropriate | - | Controlled | Variable | Moderate | Regioselectivity important |

| Nitration | HNO3/H2SO4 mixture | Acidic medium | - | 0-5 | 1-2 | Moderate | Temperature control critical |

| Esterification | Benzoyl chloride + triethylamine | DMF or DCM | Triethylamine | 25-70 | 2-12 | 60-85 | Catalyst essential |

Research Findings and Notes

- The use of ultrasound-assisted synthesis significantly enhances the substitution step to form benzyloxy intermediates by improving reaction kinetics and yield.

- Triethylamine is necessary as a catalyst in the esterification step; without it, no product formation is observed.

- DMF is preferred as a solvent for both substitution and esterification due to its polarity and ability to solubilize reagents effectively.

- Reaction temperature and time must be optimized to balance yield and side reactions. Lower temperatures favor nitration selectivity, while moderate heating (around 70°C) is optimal for esterification.

- The positioning of chloro and nitro substituents requires starting from appropriately substituted phenols or carefully controlled electrophilic substitution reactions.

- Purification typically involves standard chromatographic techniques to isolate the pure ester.

The preparation of This compound involves a multi-step synthetic route beginning with the formation of the benzyloxy-substituted intermediate, followed by the introduction of chloro and nitro groups, and culminating in esterification with benzoic acid derivatives. Ultrasound-assisted reactions, the use of DMF as solvent, and triethylamine as catalyst are key factors for achieving high yields and purity. Optimization of reaction conditions such as temperature, time, and reagent ratios is crucial for efficient synthesis. The methods reviewed are supported by diverse research findings and provide a robust framework for the preparation of this compound.

Q & A

Q. Optimization Table :

| Step | Reagents/Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, NaOH, DCM | 60–75% | pH control (8–10) to minimize hydrolysis |

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 40–55% | Monitor exothermicity to prevent side reactions |

| Chlorination | Cl₂ gas, FeCl₃ catalyst | 70–85% | Strict anhydrous conditions required |

What purification techniques are recommended for isolating this compound, and how do impurities arise?

Level: Basic

Answer:

- Column Chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) for separation. Impurities often include unreacted benzoyl chloride derivatives or regioisomers .

- Recrystallization : Ethanol/water mixtures (3:1) at −20°C yield crystals with >95% purity. Slow cooling minimizes inclusion of nitro-byproducts .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) for analytical purity checks. Common impurities: 3-nitro vs. 5-nitro positional isomers .

How should this compound be handled and stored to ensure stability?

Level: Basic

Answer:

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Avoid contact with reducing agents (e.g., NaBH₄) due to nitro group reactivity .

- Storage : Airtight amber vials under argon at 2–8°C. The compound degrades via hydrolysis under humidity (>60% RH), forming benzoic acid derivatives .

How can reaction conditions be optimized to mitigate competing pathways during the synthesis of nitro-substituted intermediates?

Level: Advanced

Answer:

Competing pathways (e.g., over-nitration or ring chlorination) are managed through:

- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize nitronium ion intermediates, reducing para-substitution byproducts .

- Catalyst Screening : FeCl₃ vs. AlCl₃ for chlorination. FeCl₃ offers higher regioselectivity (5-chloro vs. 4-chloro) but requires stoichiometric amounts .

- Kinetic Control : Low-temperature (−10°C) nitration with dropwise HNO₃ addition minimizes di-nitration. Monitor via inline FTIR for real-time nitro-group detection .

What analytical strategies resolve contradictions in NMR and mass spectrometry data for structural confirmation?

Level: Advanced

Answer:

- ¹H NMR Discrepancies : Aromatic proton splitting patterns (e.g., meta-nitro vs. ortho-chloro) may overlap. Use 2D-COSY or NOESY to assign coupling constants .

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isobaric impurities (e.g., [M+H]+ calc. 375.0456 vs. observed 375.0462). ESI+ mode with Na+ adducts improves sensitivity .

- X-ray Crystallography : Resolves regiochemistry disputes (e.g., nitro group position) via bond-length analysis. Requires single crystals grown from slow ether diffusion .

How does thermal and photolytic stability impact experimental design for long-term studies?

Level: Advanced

Answer:

- Thermal Stability : DSC analysis shows decomposition onset at 180°C (ΔH = −120 kJ/mol). Avoid heating above 100°C in reflux reactions .

- Photolytic Degradation : UV-Vis studies (λmax = 310 nm) indicate nitro group photoreduction. Use amber glassware and inert atmospheres for light-sensitive steps .

- Long-Term Storage : Accelerated aging tests (40°C/75% RH) show 10% degradation over 6 months. Recommend lyophilization for multi-year storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.